molecular formula C21H19ClN4O3 B2647824 2-(4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide CAS No. 946321-13-7

2-(4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide

Cat. No.: B2647824
CAS No.: 946321-13-7
M. Wt: 410.86
InChI Key: AXLQBFLVVISQFE-UHFFFAOYSA-N
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Description

2-(4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide is a complex organic compound with a unique structure that combines a pyridazine ring with a benzamide moiety

Scientific Research Applications

2-(4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorobenzoyl chloride with 3-amino-6-oxopyridazine to form an intermediate, which is then reacted with 4-aminobutanamide to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as pyridine, with the reactions being carried out at elevated temperatures (around 60°C) under a nitrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-(4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide involves its interaction with specific molecular targets. For instance, in antiviral applications, the compound inhibits deubiquitinase enzymes, which are crucial for the replication of certain viruses . The inhibition of these enzymes disrupts the viral life cycle, thereby exerting its antiviral effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide is unique due to its combination of a pyridazine ring and a benzamide moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]butanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O3/c22-15-9-7-14(8-10-15)17-11-12-20(28)26(25-17)13-3-6-19(27)24-18-5-2-1-4-16(18)21(23)29/h1-2,4-5,7-12H,3,6,13H2,(H2,23,29)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLQBFLVVISQFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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